Methyl 2-(hydroxymethyl)acrylate
Overview
Description
Methyl 2-(hydroxymethyl)acrylate is an organic compound with the molecular formula C5H8O3. It is a colorless liquid with a special fragrance at room temperature . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Scientific Research Applications
Methyl 2-(hydroxymethyl)acrylate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Methyl 2-(hydroxymethyl)acrylate (C5H8O3) is a chemical compound that is used in a variety of applications, including as a building block in organic synthesis It is known to have an impact on the respiratory system .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 1129 g/mL at 25 °C . This could potentially impact its bioavailability and pharmacokinetics.
Result of Action
It is known to cause skin irritation and serious eye irritation . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it should be stored at a temperature between 2-8°C . Exposure to heat, sparks, open flames, and hot surfaces should be avoided . Furthermore, it should be used only outdoors or in a well-ventilated area .
Safety and Hazards
Future Directions
Preparation Methods
Methyl 2-(hydroxymethyl)acrylate can be synthesized through several methods. One common method involves the reaction of formaldehyde with methyl acrylate in the presence of a catalyst . Another method includes the use of triphenyl phosphine as a catalyst in a solvent . Industrial production often involves free radical polymerization using 2,2′-azobisisobutyronitrile (AIBN) as a free radical initiator .
Chemical Reactions Analysis
Methyl 2-(hydroxymethyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Methyl 2-(hydroxymethyl)acrylate can be compared with other similar compounds such as:
Ethyl 2-(hydroxymethyl)acrylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-(chloromethyl)acrylate: Contains a chlorine atom instead of a hydroxyl group.
2-Hydroxyethyl acrylate: Contains an ethyl group with a hydroxyl group attached to the acrylate.
This compound is unique due to its specific reactivity and the presence of both hydroxyl and acrylate functional groups, making it versatile for various applications .
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h6H,1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUCOAQWQVDBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473358 | |
Record name | METHYL 2-(HYDROXYMETHYL)ACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15484-46-5 | |
Record name | Methyl 2-(hydroxymethyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15484-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYL 2-(HYDROXYMETHYL)ACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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